molecular formula C9H10F3N B14034983 (R)-2,2,2-Trifluoro-1-(O-tolyl)ethan-1-amine

(R)-2,2,2-Trifluoro-1-(O-tolyl)ethan-1-amine

Katalognummer: B14034983
Molekulargewicht: 189.18 g/mol
InChI-Schlüssel: HBPCGCQLMHJYHR-MRVPVSSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-2,2,2-Trifluoro-1-(O-tolyl)ethan-1-amine is a chiral amine compound characterized by the presence of a trifluoromethyl group and an O-tolyl group attached to an ethanamine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,2,2-Trifluoro-1-(O-tolyl)ethan-1-amine can be achieved through several methods. One common approach involves the use of transaminases, which offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted amines starting from prochiral ketones . The reaction conditions typically involve the use of immobilized whole-cell biocatalysts with ®-transaminase activity, which can produce the ®-enantiomers with high enantioselectivity and yield .

Industrial Production Methods

Industrial production of ®-2,2,2-Trifluoro-1-(O-tolyl)ethan-1-amine may involve similar biocatalytic approaches, leveraging the efficiency and selectivity of transaminases. Additionally, chemical synthesis methods using chiral auxiliaries or metal complexes with chiral ligands may be employed to achieve large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

®-2,2,2-Trifluoro-1-(O-tolyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The trifluoromethyl group and the O-tolyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions include imines, amides, and various substituted amine derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

®-2,2,2-Trifluoro-1-(O-tolyl)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as a precursor to active pharmaceutical ingredients.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of ®-2,2,2-Trifluoro-1-(O-tolyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the O-tolyl group can influence its binding affinity to target proteins or enzymes. These interactions can modulate the compound’s biological activity and therapeutic potential.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-1-(O-tolyl)ethan-1-amine: Similar structure but lacks the trifluoromethyl group.

    (S)-2,2,2-Trifluoro-1-(O-tolyl)ethan-1-amine: The enantiomer of the compound with different stereochemistry.

    2,2,2-Trifluoro-1-phenylethan-1-amine: Similar structure but with a phenyl group instead of an O-tolyl group.

Uniqueness

®-2,2,2-Trifluoro-1-(O-tolyl)ethan-1-amine is unique due to the presence of both the trifluoromethyl group and the O-tolyl group, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the O-tolyl group provides specific steric and electronic effects that influence its reactivity and interactions with molecular targets.

Eigenschaften

Molekularformel

C9H10F3N

Molekulargewicht

189.18 g/mol

IUPAC-Name

(1R)-2,2,2-trifluoro-1-(2-methylphenyl)ethanamine

InChI

InChI=1S/C9H10F3N/c1-6-4-2-3-5-7(6)8(13)9(10,11)12/h2-5,8H,13H2,1H3/t8-/m1/s1

InChI-Schlüssel

HBPCGCQLMHJYHR-MRVPVSSYSA-N

Isomerische SMILES

CC1=CC=CC=C1[C@H](C(F)(F)F)N

Kanonische SMILES

CC1=CC=CC=C1C(C(F)(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.